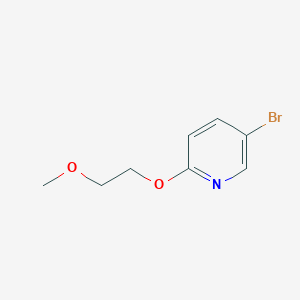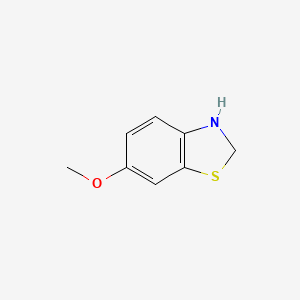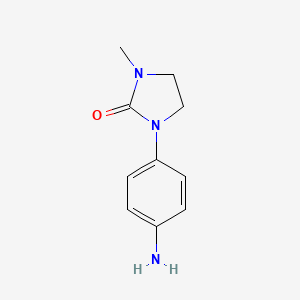
5-Bromo-2-(2-methoxyethoxy)pyridine
Übersicht
Beschreibung
5-Bromo-2-(2-methoxyethoxy)pyridine is a chemical compound that is part of a broader class of brominated pyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the methoxyethoxy group on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-substituted 2,4-diaminopyrimidines, which are structurally related to 5-Bromo-2-(2-methoxyethoxy)pyridine, involves C5-alkylation or cyclization to introduce different substituents at the 5-position of the pyrimidine ring . Additionally, the regiospecific allylic bromination of certain precursors, followed by the addition of pyridine, has been used to synthesize brominated heterocycles, which could be analogous to the synthesis of 5-Bromo-2-(2-methoxyethoxy)pyridine .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using spectroscopic techniques such as NMR and FT-IR, as well as X-ray crystallography . Density functional theory (DFT) calculations can also be employed to predict the optimized geometric structure and to understand the conformational preferences of these molecules . For example, the structure of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine was determined using single-crystal X-ray diffraction and confirmed by NMR spectroscopy .
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. For example, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with elemental bromine leads to the formation of 5-bromo derivatives . Similarly, the brominated pyridines can be used in Suzuki cross-coupling reactions to yield heteroarylpyrimidines, demonstrating their utility as intermediates in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as 5-Bromo-2-(2-methoxyethoxy)pyridine, can be influenced by their molecular structure. The presence of electron-withdrawing groups like bromine can affect the electron density distribution within the molecule, as evidenced by HOMO-LUMO energy analysis using DFT methods . The non-linear optical (NLO) properties and antimicrobial activities of these compounds can also be studied to understand their potential applications .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Optical Properties
5-Bromo-2-(2-methoxyethoxy)pyridine and similar compounds have been studied for their spectroscopic characteristics. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Such studies are essential for understanding the molecular structure and properties of these compounds, which can be crucial for their application in various fields of scientific research, including materials science and chemistry (Vural & Kara, 2017).
Polymer Synthesis
5-Bromo-2-(2-methoxyethoxy)pyridine derivatives have been explored in polymer synthesis. For example, a study focused on Ni-catalyzed Kumada–Tamao coupling polymerization of related compounds. This process is significant for the creation of poly(2-(2-(2-methoxyethoxy)ethoxy)pyridine-3,5-diyl), which could have potential applications in materials science, particularly in the development of new polymeric materials with specific properties (Nanashima, Yokoyama, & Yokozawa, 2012).
Medicinal Chemistry and Drug Synthesis
Pyridine derivatives, including those related to 5-Bromo-2-(2-methoxyethoxy)pyridine, are also significant in medicinal chemistry. These compounds are often used as intermediates in the synthesis of various drugs. For instance, the synthesis and inhibitory study of certain Schiff bases derived from 2-aminopyridine have shown potential in developing compounds with antimicrobial properties. Such research is crucial in the ongoing quest for new pharmaceuticals and treatments for various diseases (Dueke-Eze, Fasina, & Idika, 2011).
Heterocyclic Chemistry
The field of heterocyclic chemistry extensively utilizes compounds like 5-Bromo-2-(2-methoxyethoxy)pyridine. Their ability to form complex molecular structures makes them valuable for synthesizing novel organic compounds with potential applications in various areas, including pharmaceuticals and materials science. Studies such as the synthesis of novel heteroarylpyridines through palladium-catalyzed cross-coupling reactions demonstrate the versatility and importance of these compounds in organic synthesis (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLGCBWBEBJXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)












